molecular formula C11H24Cl2N2O B3148067 1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride CAS No. 635699-23-9

1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride

Cat. No.: B3148067
CAS No.: 635699-23-9
M. Wt: 271.22 g/mol
InChI Key: MHTIPARGNBLFRA-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride is a piperidine-based chemical compound supplied for research purposes. Piperidine derivatives are prominent scaffolds in medicinal chemistry and are frequently investigated for their potential biological activity. These compounds are often explored as key intermediates in organic synthesis and as potential ligands for various biological targets. Piperidine and piperazine derivatives, structurally related to this compound, have been identified in scientific literature as having research value in several areas. For instance, some piperidine-based compounds have been studied as novel inhibitors of influenza virus replication, acting at stages after viral entry into the host cell . Other 4-oxypiperidine derivatives have been designed and synthesized as histamine H3 receptor antagonists/inverse agonists, and are also investigated for their potential to simultaneously inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting a role in research for cognitive function and neurodegenerative diseases . The specific mechanism of action, pharmacological profile, and primary research applications for this compound are subject to ongoing research and must be determined by the investigator. This product is provided with quality control data, including characterization by mass spectrometry. It is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-4-piperidin-4-yloxypiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-13-8-4-11(5-9-13)14-10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIPARGNBLFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635699-23-9
Record name 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
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Scientific Research Applications

1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride is a piperidine derivative with the chemical formula C11H24Cl2N2O and a molecular weight of approximately 271.23 g/mol. It typically presents as a pale-yellow to white crystalline solid and is water-soluble due to its hydrochloride groups. The compound's structure combines piperidine and piperidinyl groups, potentially enhancing its receptor binding affinity compared to simpler analogs.

Applications

This compound has several potential applications:

  • Pharmaceutical Development Due to its neuroactive properties, it is valuable in creating new pharmaceutical compounds.
  • Receptor Binding Studies It is used to study interactions with various receptors, offering insights into pain modulation and neurotransmission.
  • Industrial Research It serves as a versatile compound in various research and industrial contexts.

Scientific Research Applications

1-Methyl-4-(piperidin-4-yloxy)piperidine and its derivatives are utilized in scientific research for several purposes:

  • Analgesic Studies Research indicates the potential of 1-Methyl-4-(piperidin-4-yloxy)piperidine as an analgesic. Its structural similarities to psychoactive compounds suggest it may influence central nervous system functions.
  • Neurotransmitter Interaction It has been studied for its interaction with neurotransmitter systems, particularly concerning opioid receptors. Interaction studies involving this compound suggest potential interactions with various receptors. Preliminary data suggests potential interactions with receptors involved in pain modulation and neurotransmission. Further pharmacological profiling is necessary to fully elucidate these interactions.
  • Histamine H3 and Sigma-1 Receptor Ligands Piperidine derivatives, including those structurally related to this compound, have been explored as dual histamine H3 and sigma-1 receptor ligands in the treatment of nociceptive and neuropathic pain .

Mechanism of Action

The mechanism by which 1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride with structurally or functionally related piperidine derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Compound Molecular Formula Molecular Weight Key Substituents Melting Point Solubility Key Applications/Notes
This compound C₁₁H₂₂N₂O·2HCl 295.23 (calc.) Methyl, piperidin-4-yloxy Not reported Likely water-soluble Structural analog with potential CNS targeting; no explicit pharmacological data available.
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) C₁₄H₂₂N₂O₃·2HCl 338.25 2',5'-Dimethoxybenzyloxyimino, amino 189–192°C Not reported Synthetic intermediate; characterized by NMR and MS-ESI (m/z 278 [M+H]+).
Meperidine hydrochloride C₁₅H₂₁NO₂·HCl 283.8 Phenyl, ethyl ester Not reported Crystalline solid Opioid analgesic (Schedule II); abused pharmacologically; research/forensic applications.
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Not reported Unknown Limited safety data; acute toxicity noted (harmful upon exposure).
1-Methyl-4-(4-piperidyl)piperazine dihydrochloride C₁₀H₂₃Cl₂N₃ 256.22 Methylpiperazine, piperidyl Solid Water/organic soluble Building block in drug synthesis; ≥95% purity; used in multi-kilogram-scale production.
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride C₁₁H₂₁N₃O·2HCl 304.24 4-Methylpiperazine, ketone Not reported Not reported Structural complexity for receptor binding studies; CAS 63214-56-2.

Key Observations

Structural Variations: The target compound differs from 13c by replacing the benzyloxyimino group with a piperidin-4-yloxy moiety, likely altering its lipophilicity and receptor interactions. Unlike Meperidine , which contains a phenyl-ester group for opioid activity, the target compound lacks aromaticity, suggesting divergent pharmacological pathways.

Physicochemical Properties: The diphenylmethoxy substituent in 4-(Diphenylmethoxy)piperidine hydrochloride increases molecular weight (303.83 vs. 295.23) and hydrophobicity compared to the target compound. 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride has higher nitrogen content, enhancing water solubility, whereas the target compound’s ether linkage (C-O-C) may reduce solubility in nonpolar solvents.

Applications :

  • While Meperidine is a controlled substance with established analgesic use, the target compound’s applications remain speculative, pending further pharmacological profiling.
  • Derivatives like 13c are primarily synthetic intermediates, whereas the target compound’s bicyclic structure may confer stability for CNS-targeted drug development.

Regulatory status (e.g., Schedule II for Meperidine ) underscores the importance of safety evaluations for novel piperidines.

Biological Activity

1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The compound is known to modulate the activity of acetylcholinesterase (AChE), which plays a crucial role in cholinergic signaling. By inhibiting AChE, the compound enhances acetylcholine levels, potentially improving cognitive functions and exhibiting neuroprotective effects .

Additionally, studies indicate that this compound may influence the sigma-1 receptor, which is implicated in neuroprotection and modulation of pain pathways. Its interaction with sigma receptors suggests potential applications in treating neuropathic pain and neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Neuroprotective Effects Inhibition of AChE leading to increased acetylcholine levels.
Anticancer Potential Induction of apoptosis in cancer cells through modulation of signaling pathways.
Pain Modulation Interaction with sigma-1 receptors may alleviate neuropathic pain.

Case Studies and Research Findings

  • Neuroprotective Effects : In a study examining the effects on cognitive function, this compound was shown to enhance memory retention in animal models by increasing synaptic plasticity through AChE inhibition .
  • Anticancer Activity : Research demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Pain Modulation : A recent study explored the analgesic properties of this compound in neuropathic pain models. Results indicated that it significantly reduced pain sensitivity by acting on sigma-1 receptors, providing a promising avenue for pain management therapies .

Q & A

Q. What are the established synthetic routes for 1-methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine backbone. Key steps include:
  • Nucleophilic substitution : Reacting piperidine derivatives with halogenated intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) to form ether linkages .
  • Salt formation : Treatment with hydrochloric acid to obtain the dihydrochloride form, enhancing stability and solubility .
  • Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) and recrystallization from ethanol/water systems can achieve >95% purity. Analytical techniques like HPLC or NMR should confirm the absence of byproducts such as unreacted piperidine or oxidation derivatives .

Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The dihydrochloride salt increases aqueous solubility due to ionic interactions with polar solvents. Stability studies under varying pH (4–9) and temperatures (4°C–25°C) show optimal integrity at pH 6–7 and 4°C storage. Degradation products, such as free base forms or hydrolyzed ethers, can be monitored via mass spectrometry .

Q. What are the primary biological targets or assays used to screen this compound’s activity?

  • Methodological Answer : In vitro assays focus on receptor binding (e.g., opioid or adrenergic receptors) and enzyme inhibition (e.g., kinases or proteases). Techniques include:
  • Radioligand binding assays : Using tritiated analogs to quantify affinity for GPCRs .
  • Fluorescence polarization : To study interactions with enzymatic active sites .
  • Cell viability assays : Evaluating cytotoxicity in HEK-293 or HepG2 cell lines at concentrations ≤10 μM .

Advanced Research Questions

Q. How can computational modeling resolve challenges in optimizing reaction yields for scaled-up synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. Molecular dynamics simulations optimize solvent selection (e.g., DMF vs. THF) and reaction temperatures. Case studies show a 20–30% yield improvement when combining computational guidance with experimental validation .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition or cell type variability). Resolve via:
  • Orthogonal validation : Replicate assays in parallel systems (e.g., SPR vs. cell-based cAMP assays) .
  • Metabolic stability testing : Use liver microsomes to rule out metabolite interference .
  • Structural analogs : Compare activity profiles of derivatives to isolate pharmacophore contributions .

Q. How can researchers design experiments to study interactions between this compound and membrane-bound transporters?

  • Methodological Answer : Employ surface plasmon resonance (SPR) with immobilized lipid bilayers to measure binding kinetics. Alternatively, use confocal microscopy with fluorescently tagged compounds to visualize subcellular localization. For ATP-binding cassette (ABC) transporters, perform efflux assays in Caco-2 monolayers with verapamil as a control inhibitor .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis Yield60–75% (after optimization)
Aqueous Solubility (25°C)12.5 mg/mL (pH 7.0)
Receptor Binding AffinityIC₅₀ = 0.8–1.2 μM (opioid receptors)
Degradation Half-Life (pH 7)>30 days (4°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride
Reactant of Route 2
1-Methyl-4-(piperidin-4-yloxy)piperidine dihydrochloride

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